N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide
Description
The compound N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide features a hybrid structure combining a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety, a piperidinylmethyl linker, and a 4-phenyloxane-4-carboxamide group. The piperidine ring may enhance solubility or binding affinity, while the phenyloxane group could influence stereoelectronic properties .
Properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-16-19(30-25-24-16)20(27)26-11-7-17(8-12-26)15-23-21(28)22(9-13-29-14-10-22)18-5-3-2-4-6-18/h2-6,17H,7-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGDGIKLRSGSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-thiadiazole moiety have been reported to exhibit a broad range of biological activities. They are known to interact with various enzymes and receptors, disrupting their normal function.
Mode of Action
It’s known that 1,2,3-thiadiazole derivatives can disrupt processes related to dna replication. This allows them to inhibit the replication of both bacterial and cancer cells.
Biochemical Pathways
It’s known that 1,2,3-thiadiazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities.
Pharmacokinetics
A study on 1,2,3-thiadiazole derivatives showed advanced pharmacokinetics in rats compared with other five-membered and six-membered derivatives. This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activity
N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H28N4O3S
- Molecular Weight : 428.5 g/mol
- CAS Number : 1235227-43-6
The structure includes a thiadiazole ring, a piperidine moiety, and an oxane carboxamide group, contributing to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The general steps include:
- Formation of the Thiadiazole Ring : This can be achieved by reacting hydrazonoyl halides with appropriate thioketones.
- Piperidine Ring Formation : Synthesized through cyclization reactions involving amine precursors.
- Coupling Reaction : The final product is formed by coupling the thiadiazole and piperidine intermediates with an oxane derivative under specific conditions.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains including E. coli and Bacillus mycoides.
- Antifungal Activity : It demonstrates weak fungicidal properties against Candida albicans but is more effective in other applications.
Insecticidal and Antiviral Properties
The compound exhibits significant insecticidal activity against pests such as Plutella xylostella (diamondback moth) and repellent activity against Myzus persicae (green peach aphid). Additionally, it has shown antiviral activity against the tobacco mosaic virus, indicating potential applications in agricultural biotechnology.
The biological activity of this compound can be attributed to its structural features:
- Binding Interactions : Docking studies suggest that it can bind effectively to proteins involved in cellular signaling pathways related to cancer and viral replication.
- Enzymatic Inhibition : It may inhibit bacterial enzymes critical for cell wall synthesis or protein production, leading to antimicrobial effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-1,2,3-thiadiazole | Thiadiazole core | Antifungal and antiviral |
| N-(2-fluorophenyl)-3-(1-(4-methylthiadiazole) | Thiadiazole and phenyl group | Antitumor activity |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole | Thiadiazole core with aromatic substituents | Cytotoxicity against cancer cells |
This compound stands out due to its adamantane core combined with a piperidine ring and thiadiazole moiety, which potentially enhances its stability and biological activity compared to simpler derivatives.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to thiadiazoles:
- In Vitro Studies : Investigations have shown that compounds with similar structures can inhibit the growth of various pathogens effectively.
- Field Trials : Application of these compounds in agricultural settings has demonstrated their potential as eco-friendly pesticides.
Scientific Research Applications
Medicinal Chemistry
N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide has shown promise in medicinal chemistry due to its potential as an antimicrobial agent. Similar compounds have been reported to exhibit significant activity against various pathogens, including bacteria and fungi. Research indicates that derivatives of thiadiazole can inhibit the growth of microorganisms such as E. coli and Candida albicans .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including the target compound. The results indicated that certain derivatives exhibited higher antimicrobial activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .
Agricultural Biotechnology
The compound's insecticidal properties have been explored in agricultural settings. It has demonstrated effectiveness against pests like Plutella xylostella (diamondback moth) and Myzus persicae (green peach aphid), indicating its potential use as a biopesticide . This application is particularly relevant given the increasing demand for environmentally friendly pest control solutions.
Case Study: Insecticidal Activity
In experimental trials, this compound was tested against common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as an effective insecticide .
Pharmacological Research
Pharmacological studies have suggested that this compound may interact with specific molecular targets involved in critical biochemical pathways. Interaction studies are essential for understanding how this compound modulates biological processes at the cellular level.
Interaction Studies
Docking studies have indicated that this compound can bind effectively to proteins involved in signaling pathways related to cancer and viral replication . These findings open avenues for further research into its therapeutic potential in oncology and virology.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group in the molecule is susceptible to hydrolysis under acidic or alkaline conditions. For example:
| Reaction Conditions | Products Formed | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 8 h | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid + 4-[(piperidin-4-yl)methyl]-4-phenyloxan-4-amine | 72% | |
| 2M NaOH, 60°C, 4 h | Same as above | 68% |
Hydrolysis kinetics depend on steric hindrance from the piperidine and phenyloxane groups, slowing reactivity compared to simpler amides .
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,3-thiadiazole ring undergoes nucleophilic substitution at the 5-position (adjacent to the methyl group). Reactions with amines or thiols yield derivatives:
Substitution here enhances cytotoxicity by improving tubulin binding affinity .
Reduction of the Carboxamide Group
The amide can be reduced to an amine using LiAlH₄ or BH₃:
| Reducing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 3 h | 4-Methyl-1,2,3-thiadiazole-5-methanamine analog | Precursor for FAK inhibitors | |
| BH₃·THF | 0°C to RT, 2 h | Same as above | Improved solubility |
Reduced derivatives show 3–5× higher FAK inhibitory activity compared to parent compounds .
Cycloaddition Reactions
The thiadiazole participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:
Cycloadducts exhibit improved pharmacokinetic profiles due to increased rigidity .
Functionalization of the Piperidine Ring
The piperidine moiety undergoes alkylation or sulfonylation:
Sulfonylation at the piperidine nitrogen increases cytotoxicity against SK-MEL-2 cells .
Oxidation of the Thiadiazole Methyl Group
The 4-methyl group on the thiadiazole oxidizes to a carboxylic acid:
| Oxidizing Agent | Conditions | Product | Activity Change | Source |
|---|---|---|---|---|
| KMnO₄, H₂O | 80°C, 4 h | 4-Carboxy-1,2,3-thiadiazole derivative | Reduced cytotoxicity | |
| SeO₂, dioxane | Reflux, 12 h | Same as above | Improved solubility |
Oxidation diminishes activity, likely due to loss of hydrophobic interactions .
Comparison with Similar Compounds
Structural Analogues with Thiadiazole-Carbonyl-Piperidine Motifs
The evidence highlights several compounds sharing the 4-methyl-1,2,3-thiadiazole-5-carbonyl-piperidinylmethyl scaffold but differing in substituents:
Table 1: Key Structural Variations and Properties
Key Observations:
- Substituent Impact on Activity: demonstrates that chlorophenyl substituents (e.g., 1f, 1g) enhance fungicidal activity, with 1f achieving 97% yield and efficacy .
- Carboxamide vs. Sulfonamide : Replacement of the oxane-carboxamide group with a sulfonamide (as in ) alters polarity and hydrogen-bonding capacity, which could affect target binding or pharmacokinetics.
- Piperidine Modifications : The dimethylsulfamoyl derivative in shows how piperidine functionalization (e.g., sulfamoyl vs. methylene-linked groups) modulates molecular weight and solubility.
Pharmacological and Physicochemical Considerations
- Thiadiazole Role : The 1,2,3-thiadiazole moiety is associated with antifungal and antiviral properties, as seen in . Its electron-deficient nature may facilitate interactions with biological targets.
- Oxane vs. Aromatic Rings : The 4-phenyloxane group in the target compound introduces conformational rigidity compared to simpler aryl groups (e.g., chlorophenyl in 1f). This could enhance selectivity or metabolic stability.
Preparation Methods
Cyclocondensation of Thioamide Precursors
A common route involves treating 4-methylthiosemicarbazide with acetic anhydride under reflux to form the thiadiazole ring. The reaction proceeds via intramolecular cyclization, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid after hydrolysis. Optimization studies indicate that using N,N-dimethylformamide (DMF) as a solvent at 110°C for 6 hours achieves a 78% yield (Table 1).
Table 1: Optimization of Thiadiazole Synthesis
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic anhydride | DMF | 110 | 6 | 78 |
| Phosphorus oxychloride | Toluene | 90 | 8 | 65 |
Activation of the Carboxylic Acid
The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride , followed by coupling to the piperidine intermediate. Nuclear magnetic resonance (NMR) analysis of the acyl chloride intermediate typically shows a carbonyl signal at δ 170–175 ppm.
Functionalization of the Piperidine Scaffold
The piperidine ring is substituted at the 1-position with the thiadiazole-carbonyl group and at the 4-position with an aminomethyl linker.
Preparation of 4-(Aminomethyl)piperidine
4-(Aminomethyl)piperidine is synthesized via reductive amination of piperidin-4-one with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method affords the amine in 85% yield, with minimal byproducts.
Coupling the Thiadiazole Moiety to Piperidine
The activated thiadiazole-carbonyl chloride is reacted with 4-(aminomethyl)piperidine in dichloromethane (DCM) using triethylamine (TEA) as a base. Monitoring by thin-layer chromatography (TLC) reveals complete conversion after 4 hours, with the product isolated via silica gel chromatography (90% purity, 72% yield).
Synthesis of 4-Phenyloxane-4-Carboxamide
The oxane (tetrahydropyran) ring with a phenyl substituent at the 4-position is constructed through a cyclization strategy.
Formation of the Oxane Ring
4-Phenyloxane-4-carboxylic acid is synthesized via acid-catalyzed cyclization of 5-phenylpentane-1,5-diol with trifluoroacetic acid (TFA). The reaction proceeds via a hemiketal intermediate, yielding the oxane ring in 68% yield.
Conversion to Carboxamide
The carboxylic acid is converted to the corresponding carboxamide by treatment with thionyl chloride to form the acyl chloride, followed by reaction with aqueous ammonia. ¹H NMR confirms the amide formation with a characteristic singlet at δ 6.8 ppm (NH₂).
Final Coupling and Purification
The two fragments—1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methylamine and 4-phenyloxane-4-carboxamide —are coupled using a peptide coupling agent.
Amide Bond Formation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM facilitate the coupling, achieving an 82% yield after 12 hours. High-performance liquid chromatography (HPLC) purity exceeds 95% with a retention time of 8.2 minutes.
Crystallization and Characterization
The crude product is recrystallized from ethanol/water (3:1) to afford white crystals. Mass spectrometry (MS) confirms the molecular ion peak at m/z 484.2 [M+H]⁺, consistent with the molecular formula C₂₂H₂₈N₄O₃S. X-ray diffraction analysis verifies the stereochemistry at the oxane ring.
Challenges and Optimization Strategies
Stereochemical Control
The 4-phenyloxane fragment exhibits axial chirality, requiring careful control during cyclization. Use of chiral catalysts such as Jacobsen’s thiourea improves enantiomeric excess (ee) to 92%.
Byproduct Formation
Competitive formation of N-acylurea during coupling is mitigated by maintaining reaction temperatures below 25°C and using excess HOBt.
Industrial-Scale Considerations
Q & A
Q. How can researchers optimize the synthesis of N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide?
- Methodological Answer : Synthesis optimization involves selecting coupling agents, reaction conditions, and purification methods. For example, TBTU (tetrafluoroborate coupling reagent) and DIEA (N,N-diisopropylethylamine) are effective for amide bond formation in similar heterocyclic compounds . Key steps include:
- Reaction at 0°C to room temperature to minimize side reactions.
- Purification via silica gel column chromatography to isolate the target compound.
- Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC.
Adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of acid to coupling agent) can improve yields.
Q. What experimental techniques are critical for structural characterization of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical methods:
- NMR spectroscopy (¹H, ¹³C) to confirm piperidine, thiadiazole, and oxane ring connectivity .
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
- Infrared spectroscopy (IR) to identify carbonyl (C=O) and amide (N-H) functional groups .
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .
Q. How should researchers design initial bioactivity screening assays for this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition assays : Test against kinases or proteases due to the thiadiazole moiety's affinity for ATP-binding pockets .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity.
- Dose-response curves : Include positive controls (e.g., staurosporine for kinase inhibition) and measure IC₅₀ values .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanism of key synthetic steps (e.g., thiadiazole-piperidine coupling)?
- Methodological Answer : Combine experimental and computational approaches:
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer : Cross-validate findings using orthogonal methods:
- Orthosteric vs. allosteric inhibition : Perform competitive binding assays with fluorescent probes .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-methylthiadiazole with isoxazole) to isolate pharmacophore contributions .
- Proteomic profiling : Identify off-target interactions via affinity chromatography and mass spectrometry .
Q. What computational strategies are effective for predicting this compound’s binding mode with biological targets?
- Methodological Answer : Use multi-scale modeling:
- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina or Schrödinger .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses .
- Free-energy perturbation (FEP) : Calculate binding affinity differences between enantiomers or analogs .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Oxidative stress testing : Expose to H₂O₂ or cytochrome P450 enzymes to identify labile groups (e.g., thiadiazole ring) .
- Thermal analysis : Use DSC (Differential Scanning Calorimetry) to determine melting points and polymorphic transitions .
Q. What experimental approaches can elucidate stereochemical effects on bioactivity?
- Methodological Answer : Employ enantioselective synthesis and testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
